molecular formula C8H7ClN4 B1625486 3-Chloro-6-(2-methyl-1H-imidazol-1-YL)pyridazine CAS No. 75792-66-4

3-Chloro-6-(2-methyl-1H-imidazol-1-YL)pyridazine

Cat. No. B1625486
CAS RN: 75792-66-4
M. Wt: 194.62 g/mol
InChI Key: WGTWDBZNRRDAFS-UHFFFAOYSA-N
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Description

3-Chloro-6-(2-methyl-1H-imidazol-1-yl)pyridazine, also known as CMI, is a heterocyclic aromatic compound that is used in a variety of scientific research applications. It is a colorless solid that is soluble in water and ethanol, making it a particularly useful compound for laboratory experiments. CMI is used in synthetic methods, medical research, and biochemistry.

Scientific Research Applications

Synthesis and Potential Anticancer Agents

Research on pyridazine derivatives, including compounds structurally related to 3-Chloro-6-(2-methyl-1H-imidazol-1-YL)pyridazine, has shown significant promise in the development of anticancer agents. For example, the synthesis of imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines has been developed as potential anticancer agents, demonstrating the capacity of these compounds to inhibit mitosis and show antitumor activity in mice (Temple et al., 1987). This research underscores the utility of pyridazine derivatives in developing novel treatments for cancer, highlighting the potential of this compound related compounds in oncology.

Antibacterial Activity

Another significant area of application for compounds related to this compound is their antibacterial activity. For instance, a series of new 6,8-dichloro-imidazo[1,2-a]pyridine derivatives, incorporating pyridine, thiazole, and pyrazole ring systems, have been synthesized and evaluated for their antibacterial potency against model bacteria. These imidazopyridine-thiazole hybrids revealed remarkable antibacterial activities, illustrating the potential of these compounds as antibacterial agents (Althagafi & Abdel‐Latif, 2021). This area of research is crucial for the development of new antibacterial drugs, especially in the face of increasing antibiotic resistance.

properties

IUPAC Name

3-chloro-6-(2-methylimidazol-1-yl)pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN4/c1-6-10-4-5-13(6)8-3-2-7(9)11-12-8/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGTWDBZNRRDAFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1C2=NN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30507299
Record name 3-Chloro-6-(2-methyl-1H-imidazol-1-yl)pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30507299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

75792-66-4
Record name 3-Chloro-6-(2-methyl-1H-imidazol-1-yl)pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30507299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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